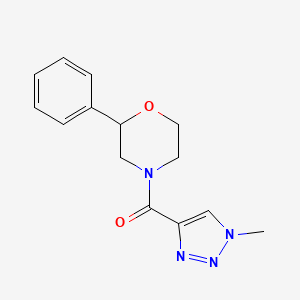
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . Morpholines are organic chemical compounds that have a ring structure consisting of six members, four carbon atoms and one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Morpholine is a heterocycle that features a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring structure . Morpholines can act as a base, forming salts upon reaction with acids .Scientific Research Applications
Synthesis and Structural Analysis
- The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, closely related to the requested compound, was synthesized and characterized, indicating its potential for various chemical syntheses and structural analyses (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles, structurally similar to the requested compound, demonstrated high antimicrobial activity. This suggests potential applications of similar compounds in antimicrobial research (Sunitha et al., 2017).
Catalyst-Free Synthesis
- A related compound, involving a 1,2,4-triazole group, was synthesized under catalyst- and solvent-free conditions, showcasing an efficient approach to synthesizing triazole derivatives (Moreno-Fuquen et al., 2019).
Antibacterial Activity
- Triazole analogues, including compounds structurally related to the requested chemical, exhibited significant antibacterial activity, indicating the potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Activity
- A series of triazole hybrids were synthesized and screened for anticancer activity, suggesting the potential of triazole derivatives in cancer treatment research (Battula et al., 2017).
In Silico Drug-Likeness
- Triazole derivatives were analyzed for drug-likeness properties using in silico methods, indicating their potential as drug candidates (Pandya et al., 2019).
Liquid Crystal Properties
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, related to the requested chemical, displayed liquid crystal behaviors, which is significant for materials science research (Zhao et al., 2013).
Future Directions
properties
IUPAC Name |
(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVMJCHBSXNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

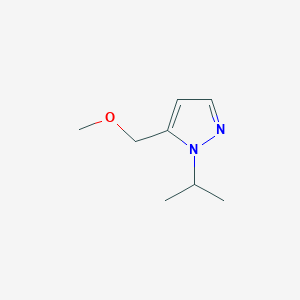
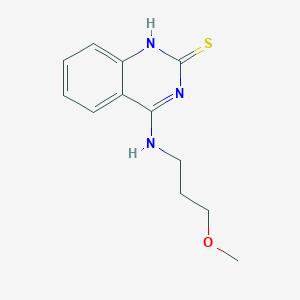
![2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2809058.png)

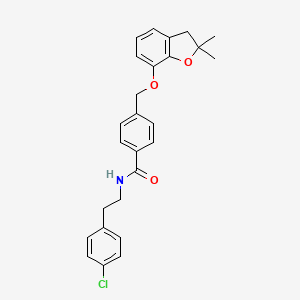
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)
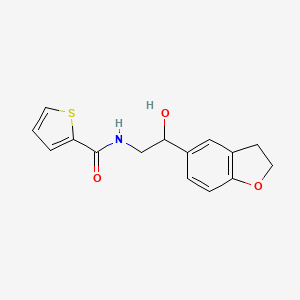
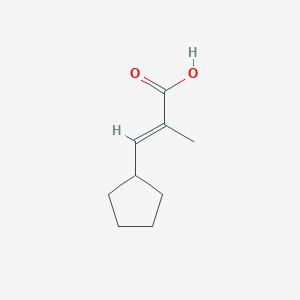
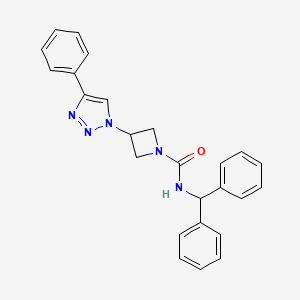
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)
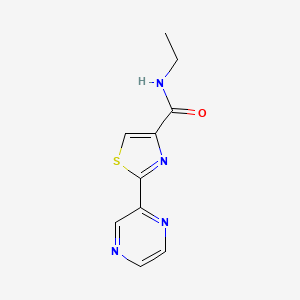
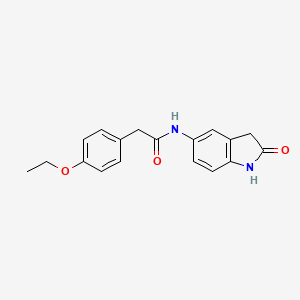
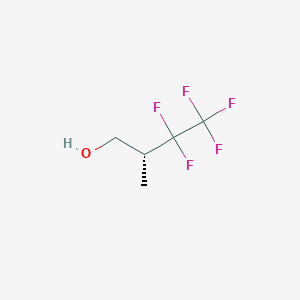
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)